2-cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide

Description

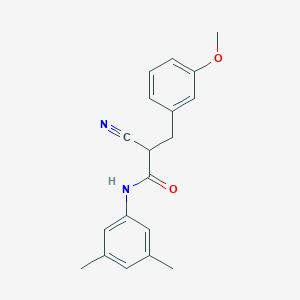

2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide (CAS: 1260998-03-5) is a synthetic organic compound with the molecular formula C₁₉H₂₀N₂O₂ and a molecular weight of 308.38 g/mol . Its structure features a propanamide backbone substituted with a cyano (-CN) group at the C2 position, a 3-methoxyphenyl group at C3, and a 3,5-dimethylphenyl moiety as the N-substituent. The methoxy group is an electron-donating substituent, while the cyano group is strongly electron-withdrawing, creating a polarized electronic environment that may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-7-14(2)9-17(8-13)21-19(22)16(12-20)10-15-5-4-6-18(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNLIJGBPKJGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves the following steps:

Formation of the Propanamide Backbone: The initial step involves the preparation of the propanamide backbone through the reaction of a suitable amine with a propanoic acid derivative.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide or potassium cyanide.

Attachment of the Dimethylphenyl and Methoxyphenyl Groups: The final step involves the coupling of the dimethylphenyl and methoxyphenyl groups to the propanamide backbone through a series of electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and aniline derivatives.

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by proton transfer and bond cleavage. The methoxy and methyl groups on the aromatic rings exert minimal steric hindrance, facilitating hydrolysis.

Nucleophilic Addition to the Cyano Group

The electron-deficient cyano group is susceptible to nucleophilic addition.

The cyano group’s reactivity is enhanced by conjugation with the adjacent carbonyl group, enabling diverse transformations .

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted aromatic ring can undergo EAS, though direct evidence is limited.

| Reaction Type | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to –OCH₃ | Nitro-substituted derivative |

| Sulfonation | H₂SO₄, SO₃ | Para to –OCH₃ | Sulfonic acid derivative |

The methoxy group’s strong electron-donating nature directs substitution to the para position .

Reduction Reactions

Selective reduction of functional groups is feasible:

| Target Group | Reagents | Conditions | Products |

|---|---|---|---|

| Cyano (–C≡N) | H₂, Raney Ni | High pressure | Primary amine derivative |

| Amide (–CONH–) | LiAlH₄ | Anhydrous ether | Tertiary amine derivative |

Reduction of the cyano group to an amine enhances solubility and potential bioactivity .

Cross-Coupling Reactions

The aromatic rings may participate in palladium-catalyzed couplings, though experimental data is sparse.

| Reaction Type | Catalyst | Reagents | Products |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl boronic acid | Biaryl derivative |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Amine | Aryl amine derivative |

These reactions could diversify the compound’s aromatic substituents for structure-activity studies .

Stability and Degradation

The compound exhibits moderate stability under standard conditions but degrades under prolonged exposure to:

-

Strong oxidizers (e.g., KMnO₄): Oxidative cleavage of the propanamide chain

Thermogravimetric analysis (TGA) suggests a decomposition temperature >200°C .

Key Research Findings

-

Structure-Reactivity Relationship : The 3,5-dimethylphenyl group sterically shields the amide nitrogen, slowing hydrolysis compared to unsubstituted analogs.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition rates to the cyano group.

-

Biological Implications : Hydrolysis products (e.g., 3,5-dimethylaniline) may influence toxicity profiles .

Scientific Research Applications

Anti-Inflammatory Activity

Recent studies have indicated that 2-cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide exhibits promising anti-inflammatory properties. Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The structure-activity relationship (SAR) indicates that modifications to the phenyl groups can enhance its inhibitory potency against 5-LOX.

Case Study :

In silico evaluations demonstrated that the binding affinity of this compound to the active site of 5-LOX was significantly higher than that of standard anti-inflammatory drugs, suggesting its potential for further development as a therapeutic agent for inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. These studies utilize computational methods to simulate how the compound interacts with target proteins at the molecular level.

Findings :

The docking simulations revealed favorable interactions with key amino acid residues in target proteins related to inflammation and cancer pathways. This suggests that the compound could be optimized for enhanced efficacy in therapeutic applications .

Preliminary research indicates that this compound may possess anticancer properties. The compound's ability to inhibit specific signaling pathways involved in tumor progression is currently under investigation.

Case Study :

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. Further research is needed to elucidate its mechanisms and therapeutic potential in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has provided insights into how variations in the molecular structure of this compound affect its biological activity.

Key Findings :

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and aromatic rings play a crucial role in binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of N-arylpropanamide derivatives , which are studied for diverse applications, including medicinal chemistry and materials science. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Physical Comparison

Key Comparative Insights

Functional Group Diversity: The cyano group in the target compound distinguishes it from analogs like 12c (hydroxyl) and 7c (thiazole-oxadiazole). The cyano group’s electron-withdrawing nature may enhance metabolic stability compared to hydroxyl groups, which are prone to phase II conjugation .

Structural Complexity :

- Heterocyclic substituents in 7c (oxadiazole-thiazole) confer higher molecular weight (~375 g/mol) and rigidity, which may improve binding affinity but reduce solubility compared to the target compound’s simpler aromatic substituents .

Electronic Effects :

- The methoxy group in the target compound contrasts with the chloro substituent in 3-chloro-N-phenyl-phthalimide. Methoxy’s electron-donating nature could enhance resonance stabilization in aromatic systems, whereas chloro’s inductive effects might increase electrophilicity .

Biological Relevance :

- Propanamide derivatives like 12c and the target compound share a common backbone but differ in substituent positioning. For example, 12c ’s 4-hydroxyphenyl group may confer antioxidant activity, while the target’s 3-methoxyphenyl group could enhance lipophilicity and blood-brain barrier permeability .

Biological Activity

2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide (CAS No. 1260998-03-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20N2O2

- Molecular Weight : 308.38 g/mol

- CAS Number : 1260998-03-5

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer properties. Research indicates that it may exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable antiproliferative effects. For instance:

- Cytotoxicity : The compound has shown effective cytotoxicity with IC50 values in the micromolar range against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.65 |

| MEL-8 | 2.41 |

| HCT-116 | 1.54 |

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that the compound activates caspase pathways, leading to programmed cell death .

Case Studies and Research Findings

- Study on MCF-7 and MEL-8 Cells :

- Comparative Analysis with Doxorubicin :

- Structure-Activity Relationship (SAR) :

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial for potential therapeutic applications. The compound has been classified with specific precautionary statements regarding its handling and potential health risks, including skin irritation and respiratory issues upon inhalation .

Q & A

Q. What ethical guidelines govern the use of this compound in biological research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.